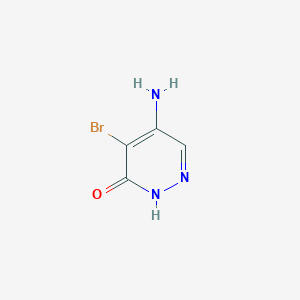
5-Amino-4-bromo-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-bromo-2,3-dihydropyridazin-3-one is a heterocyclic organic compound that contains both amino and bromine functional groups attached to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2,3-dihydropyridazin-3-one typically involves the bromination of pyridazinone derivatives followed by amination. One common method involves the following steps:
Bromination: Pyridazin-3(2H)-one is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 4-position.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-bromo-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of hydrazine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and thiols. Conditions typically involve heating in a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-4-hydroxypyridazin-3(2H)-one, 5-amino-4-alkoxypyridazin-3(2H)-one, and 5-amino-4-thiolpyridazin-3(2H)-one.
Oxidation and Reduction: Products include 5-nitro-4-bromopyridazin-3(2H)-one and 5-hydrazino-4-bromopyridazin-3(2H)-one.
Coupling Reactions: Products include various biaryl and heteroaryl derivatives.
Aplicaciones Científicas De Investigación
5-Amino-4-bromo-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-bromo-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and amino groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-4-chloropyridazin-3(2H)-one
- 5-Amino-4-fluoropyridazin-3(2H)-one
- 5-Amino-4-iodopyridazin-3(2H)-one
Uniqueness
5-Amino-4-bromo-2,3-dihydropyridazin-3-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C4H4BrN3O |
|---|---|
Peso molecular |
190 g/mol |
Nombre IUPAC |
4-amino-5-bromo-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H4BrN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9) |
Clave InChI |
IEZAPLZRJOUNFM-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=O)C(=C1N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















